3-(Azepan-1-yl)propan-1-ol hydrochloride
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Description
3-(Azepan-1-yl)propan-1-ol hydrochloride, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. A-366 is a chiral compound with a molecular weight of 177.68 g/mol and a melting point of 160-162°C. It has been shown to have activity against a variety of biological targets, making it a promising candidate for further research.
Scientific Research Applications
Antioxidant Activity
3-(Azepan-1-yl)propan-1-ol hydrochloride derivatives demonstrate promising antioxidant activities. For instance, the coupling of different amino acids with similar compounds enhances their antioxidant activities. This is particularly evident in the study of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives, where certain derivatives showed significant antioxidant activities (Kumar, Kumar, & Naik, 2009).
Antifungal Applications
Compounds related to this compound have been extensively studied for their antifungal properties. For instance, derivatives such as 1,2,3-Triazole derivatives showed notable in vitro antifungal activity against various Candida strains, suggesting potential applications in developing antifungal agents (Lima-Neto et al., 2012). Another study on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives revealed high activity against Candida spp. strains, indicating their potential as fluconazole analogues in antifungal treatments (Zambrano-Huerta et al., 2019).
Protein Kinase Inhibition
Novel azepane derivatives, closely related to this compound, have been found to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA). This inhibition suggests potential applications in medical research, particularly in drug development targeting these enzymes (Breitenlechner et al., 2004).
Interaction with Gold (III)
The interaction between gold (III) and compounds similar to this compound, such as 2-(3-azepan-1-yl)-2-hydroxypropylthioacetic acid, has been studied. This interaction is characterized by oxidation-reduction with complex formation, indicating potential applications in chemical and pharmaceutical research (Darbinyan, Galstyan, & Khachatryan, 2022).
Conformational Energetics Studies
Studies on the conformational energetics of azepan and azepan-1-ylacetonitrile provide insights into the structural and reactivity behavior of these types of compounds. This research is crucial for understanding the pharmacodynamics and pharmacokinetics of drugs containing similar structures (Freitas, Leirosa, Notario, & Ribeiro da Silva, 2014).
properties
IUPAC Name |
3-(azepan-1-yl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c11-9-5-8-10-6-3-1-2-4-7-10;/h11H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQZVOIFPNWXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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